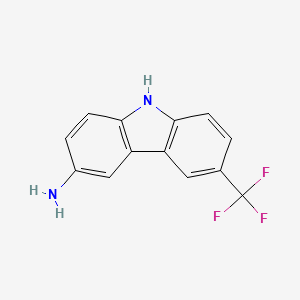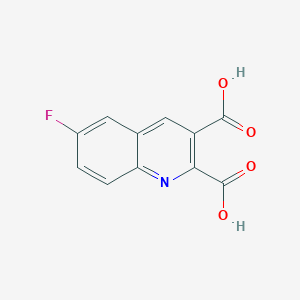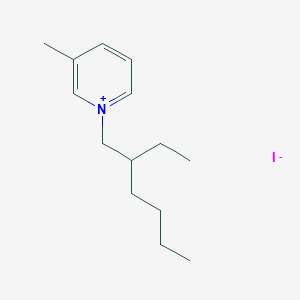![molecular formula C19H28OSi2 B12606047 [([1,1'-Biphenyl]-4-yl)(trimethylsilyl)methoxy](trimethyl)silane CAS No. 648428-57-3](/img/structure/B12606047.png)
[([1,1'-Biphenyl]-4-yl)(trimethylsilyl)methoxy](trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
([1,1’-Biphenyl]-4-yl)(trimethylsilyl)methoxysilane is an organosilicon compound that features a biphenyl group attached to a trimethylsilyl methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ([1,1’-Biphenyl]-4-yl)(trimethylsilyl)methoxysilane typically involves the reaction of [1,1’-biphenyl]-4-carbaldehyde with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate more robust purification methods, such as recrystallization and distillation, to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions::
- Oxidation: The compound can undergo oxidation reactions, particularly at the biphenyl moiety, leading to the formation of biphenyl ketones or carboxylic acids.
- Reduction: Reduction reactions can target the biphenyl group, converting it into biphenyl alcohols or alkanes.
- Substitution: The trimethylsilyl methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
- Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
- Substitution: Nucleophiles like Grignard reagents or organolithium compounds can facilitate substitution reactions.
- Oxidation: Biphenyl ketones, biphenyl carboxylic acids.
- Reduction: Biphenyl alcohols, biphenyl alkanes.
- Substitution: Various substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry::
- Catalysis: The compound can act as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.
- Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
- Bioconjugation: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for various biochemical applications.
- Drug Delivery: Its unique structure allows it to be used in the design of drug delivery systems, improving the solubility and bioavailability of therapeutic agents.
- Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
Wirkmechanismus
The mechanism by which ([1,1’-Biphenyl]-4-yl)(trimethylsilyl)methoxysilane exerts its effects is largely dependent on its application. In catalysis, the compound acts as a ligand, coordinating with metal centers to form active catalytic species. In drug delivery, it enhances the solubility and stability of drugs, facilitating their transport and release in biological systems. The molecular targets and pathways involved vary based on the specific application and the nature of the interacting molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds::
- [1,1’-Biphenyl]-4-ylmethanol: Similar structure but lacks the trimethylsilyl groups.
- [1,1’-Biphenyl]-4-yl(trimethylsilyl)ether: Similar structure but with different functional groups.
Uniqueness: The presence of both the biphenyl and trimethylsilyl methoxy groups in ([1,1’-Biphenyl]-4-yl)(trimethylsilyl)methoxysilane imparts unique properties, such as enhanced stability and reactivity, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
648428-57-3 |
|---|---|
Molekularformel |
C19H28OSi2 |
Molekulargewicht |
328.6 g/mol |
IUPAC-Name |
trimethyl-[(4-phenylphenyl)-trimethylsilylmethoxy]silane |
InChI |
InChI=1S/C19H28OSi2/c1-21(2,3)19(20-22(4,5)6)18-14-12-17(13-15-18)16-10-8-7-9-11-16/h7-15,19H,1-6H3 |
InChI-Schlüssel |
INOFIRDWHXOVJK-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C(C1=CC=C(C=C1)C2=CC=CC=C2)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Bromo-6-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12605974.png)

![1-(Bicyclo[2.2.1]heptan-2-yl)-3-methylbut-2-en-1-one](/img/structure/B12605992.png)

![Benzamide, 2-iodo-N-phenyl-N-[(trimethylsilyl)ethynyl]-](/img/structure/B12606019.png)

![3-(2H-1,3-Benzodioxol-5-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12606027.png)
![[(3R,4S)-4-acetamidothiolan-3-yl] acetate](/img/structure/B12606035.png)
![(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-[1-[7-[1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-2-carboxyethyl]-4-hydroxycyclohexa-2,4-dien-1-yl]-7-oxoheptanoyl]-4-hydroxycyclohexa-2,4-dien-1-yl]propanoic acid](/img/structure/B12606036.png)
![Phosphonic acid, [[2-(6-chloro-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B12606039.png)


![[5-(3,4-Dichlorophenyl)-1-(pyridin-2-yl)-1H-pyrazol-3-yl]methanol](/img/structure/B12606073.png)

